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molecular formula C10H19NO3 B143537 n-Boc-4-hydroxypiperidine CAS No. 109384-19-2

n-Boc-4-hydroxypiperidine

Cat. No. B143537
M. Wt: 201.26 g/mol
InChI Key: PWQLFIKTGRINFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713474B2

Procedure details

A solution of tert-butyl 4-oxo-1-piperidinecarboxylate (179.24 g, 899.62 mmol) in anhydrous methanol (1.5 L) at 0° C. under a nitrogen atmosphere was treated with sodium borohydride (34.03 g, 899.62 mmol). Sodium borohydride was added portion-wise (5 g every 10 minutes). The ice bath was removed 20 minutes after the last addition of sodium borohydride, and the reaction mixture stirred for 72 hours. To the reaction solution, 1 N sodium hydroxide aqueous solution (1 L) was added, and allowed to stir for 2 hours. The organic layer was removed under reduced pressure, and anhydrous diethyl ether (200 mL) was added. The aqueous layer was extracted with anhydrous diethyl ether (1.5 L). The organic layers were combined, washed with brine, dried over magnesium sulfate, filtered and evaporated under reduced pressure to give a yellow oil. The product was further dried under high vacuum to remove residual solvent to give 177.04 g (97%) of tert-butyl 4-hydroxy-1-piperidinecarboxylate as a white solid. 1H NMR (DMSO-d6, 400 MHz) δ 4.688(s, 1H), 3.678-3.589(m, 3H), 2.940(m, 2H), 1.689-1.646(m, 2H), 1.385(s, 9H), 1.252-1.212(m, 2H).
Quantity
179.24 g
Type
reactant
Reaction Step One
Quantity
34.03 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[BH4-].[Na+]>CO>[OH:1][CH:2]1[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
179.24 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
34.03 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
after the last addition of sodium borohydride
ADDITION
Type
ADDITION
Details
To the reaction solution, 1 N sodium hydroxide aqueous solution (1 L) was added
STIRRING
Type
STIRRING
Details
to stir for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was removed under reduced pressure, and anhydrous diethyl ether (200 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with anhydrous diethyl ether (1.5 L)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The product was further dried under high vacuum
CUSTOM
Type
CUSTOM
Details
to remove residual solvent

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 177.04 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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